molecular formula C22H19FN2O5S B297800 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

カタログ番号 B297800
分子量: 442.5 g/mol
InChIキー: HKOKVKUKTVMEMR-XDHOZWIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, also known as FFA-1 agonist, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes.

作用機序

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 1 (2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide), which is expressed in various tissues including pancreatic β-cells, adipose tissue, and liver. Activation of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide leads to increased insulin secretion, improved glucose uptake, and enhanced lipid metabolism, all of which contribute to the antidiabetic effects of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.
Biochemical and Physiological Effects
2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce plasma glucose levels in preclinical models of type 2 diabetes. It also has beneficial effects on lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels. In addition, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

実験室実験の利点と制限

One of the main advantages of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist is its specificity for 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, which minimizes off-target effects and reduces the risk of adverse events. However, the limitations of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist include its poor solubility and bioavailability, which may limit its efficacy in vivo. In addition, further studies are needed to fully elucidate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

将来の方向性

Future research on 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist and its potential therapeutic applications in the treatment of metabolic disorders. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

合成法

The synthesis of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist involves the reaction of 2,4-dioxo-1,3-thiazolidine-5-carboxylic acid with allylamine to obtain 3-allyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid. The resulting compound is then reacted with 4-fluoroaniline and 2-(4-bromomethyl-2-methoxyphenoxy)acetic acid to obtain the final product, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.

科学的研究の応用

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models, making it a promising candidate for the development of novel antidiabetic drugs.

特性

製品名

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

分子式

C22H19FN2O5S

分子量

442.5 g/mol

IUPAC名

2-[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN2O5S/c1-3-10-25-21(27)19(31-22(25)28)12-14-4-9-17(18(11-14)29-2)30-13-20(26)24-16-7-5-15(23)6-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,26)/b19-12+

InChIキー

HKOKVKUKTVMEMR-XDHOZWIPSA-N

異性体SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

正規SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。